molecular formula C12H11FO2 B8495395 1-fluoro-4-(methoxymethoxy)naphthalene

1-fluoro-4-(methoxymethoxy)naphthalene

Cat. No.: B8495395
M. Wt: 206.21 g/mol
InChI Key: PMAINBMDZPPUJT-UHFFFAOYSA-N
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Description

1-fluoro-4-(methoxymethoxy)naphthalene is an organic compound that belongs to the class of fluorinated naphthalenes. Fluorinated compounds are known for their unique chemical properties, which include high stability, lipophilicity, and bioavailability. These properties make them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of naphthalene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of 1-fluoro-4-(methoxymethoxy)naphthalene may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-fluoro-4-(methoxymethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-fluoro-4-(methoxymethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-4-(methoxymethoxy)naphthalene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong electrostatic interactions with biological molecules, affecting their function and stability. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-fluoro-4-(methoxymethoxy)naphthalene is unique due to the presence of both a fluorine atom and a methoxymethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

1-fluoro-4-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H11FO2/c1-14-8-15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3

InChI Key

PMAINBMDZPPUJT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C2=CC=CC=C21)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1.91 g of 4-fluoro-1-hydroxynaphthalene in 40 ml of dry dichloromethane in an ice/salt bath was added by syringe 2.64 ml of diisopropylethylamine followed by 1.11 ml of methoxymethylchloride. The mixture was stirred at 0° C. for 0.5 h, allowed to warm to ambient temperature and stirred for 14 h. The reaction mixture was poured into saturated sodium bicarbonate, extracted with dichloromethane, dried (sodium sulphate), filtered and concentrated to a yellow oil. The material was purified by flash chromatography on silica gel eluting with toluene/heptanes to provide 1.98 g of 4-fluoro-1-methoxymethoxynaphthalene.
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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